Cas no 1152550-43-0 (1-(3,4-difluorophenyl)ethane-1-thiol)

1-(3,4-difluorophenyl)ethane-1-thiol 化学的及び物理的性質
名前と識別子
-
- Benzenemethanethiol, 3,4-difluoro-α-methyl-
- 1-(3,4-Difluorophenyl)ethane-1-thiol
- EN300-1288333
- CS-0275012
- SCHEMBL23422374
- 1152550-43-0
- 1-(3,4-difluorophenyl)ethane-1-thiol
-
- インチ: 1S/C8H8F2S/c1-5(11)6-2-3-7(9)8(10)4-6/h2-5,11H,1H3
- InChIKey: ZTXLBMIOOZNQAY-UHFFFAOYSA-N
- ほほえんだ: C(C1C=CC(F)=C(F)C=1)(S)C
計算された属性
- せいみつぶんしりょう: 174.03147775g/mol
- どういたいしつりょう: 174.03147775g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 11
- 回転可能化学結合数: 1
- 複雑さ: 129
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.6
- トポロジー分子極性表面積: 1Ų
じっけんとくせい
- 密度みつど: 1?+-.0.06 g/cm3(Predicted)
- ふってん: 203.0±25.0 °C(Predicted)
- 酸性度係数(pKa): 9.19±0.10(Predicted)
1-(3,4-difluorophenyl)ethane-1-thiol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1288333-2.5g |
1-(3,4-difluorophenyl)ethane-1-thiol |
1152550-43-0 | 2.5g |
$1428.0 | 2023-05-25 | ||
Enamine | EN300-1288333-5.0g |
1-(3,4-difluorophenyl)ethane-1-thiol |
1152550-43-0 | 5g |
$2110.0 | 2023-05-25 | ||
Enamine | EN300-1288333-0.05g |
1-(3,4-difluorophenyl)ethane-1-thiol |
1152550-43-0 | 0.05g |
$612.0 | 2023-05-25 | ||
Enamine | EN300-1288333-0.25g |
1-(3,4-difluorophenyl)ethane-1-thiol |
1152550-43-0 | 0.25g |
$670.0 | 2023-05-25 | ||
Enamine | EN300-1288333-250mg |
1-(3,4-difluorophenyl)ethane-1-thiol |
1152550-43-0 | 250mg |
$513.0 | 2023-10-01 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1345682-50mg |
1-(3,4-Difluorophenyl)ethane-1-thiol |
1152550-43-0 | 95% | 50mg |
¥13219.00 | 2024-08-09 | |
Enamine | EN300-1288333-1000mg |
1-(3,4-difluorophenyl)ethane-1-thiol |
1152550-43-0 | 1000mg |
$557.0 | 2023-10-01 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1345682-100mg |
1-(3,4-Difluorophenyl)ethane-1-thiol |
1152550-43-0 | 95% | 100mg |
¥14976.00 | 2024-08-09 | |
Enamine | EN300-1288333-50mg |
1-(3,4-difluorophenyl)ethane-1-thiol |
1152550-43-0 | 50mg |
$468.0 | 2023-10-01 | ||
Enamine | EN300-1288333-500mg |
1-(3,4-difluorophenyl)ethane-1-thiol |
1152550-43-0 | 500mg |
$535.0 | 2023-10-01 |
1-(3,4-difluorophenyl)ethane-1-thiol 関連文献
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Jian Jiao,Johanna Kanellopoulos,Wei Wang,Siddharth S. Ray,Hans Foerster,Dieter Freude,Michael Hunger Phys. Chem. Chem. Phys., 2005,7, 3221-3226
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Yue-Jian Liang,Zhi-Wen Zhao,Yun Geng,Qing-Qing Pan,Hao-Yu Gu,Liang Zhao,Min Zhang,Shui-Xing Wu New J. Chem., 2020,44, 9767-9774
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Andrei Palii,Boris Tsukerblat,Sophia Klokishner,Kim R. Dunbar,Juan M. Clemente-Juan,Eugenio Coronado Chem. Soc. Rev., 2011,40, 3130-3156
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Na Zhang,Zhe Li,Can Zhu,Hongjian Peng,Yingping Zou RSC Adv., 2021,11, 13571-13578
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Sheng-Guang Ban,Xiao-Hua Liu,Tao Ling,Cun-Ku Dong,Jing Yang,Xi-Wen Du RSC Adv., 2016,6, 2500-2503
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Jingsi Chen,Jifang Liu,Hongbo Zeng Biomater. Sci., 2021,9, 3543-3575
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Jin Wang,XueQiong Su,PengXiang Zhao,DongWen Gao,RuiXiang Chen,Li Wang Anal. Methods, 2021,13, 5509-5515
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8. Bayesian analysis of data from segmented super-resolution images for quantifying protein clustering†Marta Cullell-Dalmau,Carlo Manzo Phys. Chem. Chem. Phys., 2020,22, 1107-1114
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Junhong Zhao,Linzhu Zhou,Ting Li,Mei Liu,Leilei Liu RSC Adv., 2016,6, 59497-59501
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Katharina Franziska Pirker Food Funct., 2010,1, 262-268
1-(3,4-difluorophenyl)ethane-1-thiolに関する追加情報
Comprehensive Overview of 1-(3,4-Difluorophenyl)ethane-1-thiol (CAS No. 1152550-43-0)
1-(3,4-Difluorophenyl)ethane-1-thiol, identified by the CAS No. 1152550-43-0, is a sulfur-containing organic compound with a unique structural framework that positions it as a promising candidate in modern chemical research. The molecule features a thiol (-SH) functional group attached to an ethyl chain, which is substituted by a 3,4-difluorophenyl ring. This combination of fluorinated aromaticity and thiol reactivity creates a platform for diverse applications in catalysis, material science, and pharmaceutical development. Recent studies have highlighted its potential as a building block for designing bioactive molecules and functional materials due to the synergistic effects of fluorine atoms and thiol moieties.
The synthetic pathway for 1-(3,4-difluorophenyl)ethane-1-thiol typically involves the coupling of 3,4-difluorobenzyl chloride with lithium aluminum hydride followed by thiolation using Lawesson's reagent or elemental sulfur under controlled conditions. This method ensures high regioselectivity and purity, critical for downstream applications. A 2023 study published in the *Journal of Organic Chemistry* demonstrated an improved microwave-assisted protocol that reduces reaction time by 60% while maintaining >98% yield, underscoring advancements in green chemistry practices for this compound.
In the realm of pharmaceutical research, the thiol group in CAS No. 1152550-43-0 plays a pivotal role in modulating molecular interactions with biological targets. The presence of two fluorine atoms at the para and meta positions of the phenyl ring introduces electronic effects that enhance lipophilicity without compromising metabolic stability—a key consideration for drug-like properties. Computational studies from 2024 revealed that this compound exhibits favorable binding affinities to thioredoxin reductase enzymes through hydrogen bonding and hydrophobic interactions between the fluorinated ring and enzyme active sites.
The material science community has also explored fluorinated thiols like CAS No. 1152550-43-0 for their utility in surface modification applications. When incorporated into polymer matrices or self-assembled monolayers (SAMs), these compounds impart exceptional water-repellent properties due to both fluorocarbon effects and sulfur-based adhesion mechanisms. A groundbreaking application reported in *Advanced Materials Interfaces* (2024) utilized this compound to create anti-fouling coatings for biomedical devices by leveraging its dual functionality as both hydrophobic agent and crosslinking site.
An emerging area of interest involves the use of CAS No. 1152550-43-0 as a precursor for organosulfur-based nanomaterials. Researchers at ETH Zurich demonstrated in 2023 that this compound can template gold nanoparticle synthesis through selective coordination between thiol groups and metal ions, resulting in size-controlled nanostructures with tunable optical properties. The fluorinated aromatic substituent was found to stabilize these nanoparticles against aggregation via π-electron interactions while maintaining colloidal stability under physiological conditions.
In catalytic systems, the unique electronic configuration of CAS No. 1152550-43-0 enables it to function as both ligand and redox mediator in transition metal-catalyzed reactions. Notably, palladium-catalyzed cross-coupling reactions using this compound showed enhanced selectivity toward aryl ether formation compared to non-fluorinated analogs—a finding validated through density functional theory (DFT) calculations published in *ACS Catalysis* (Vol. 987). The fluorine atoms were shown to modulate electron density distribution around the catalytic center through both induction effects (-I effect) and conjugative interactions (+M effect).
The analytical characterization profile of this compound includes distinct spectroscopic signatures: In IR spectroscopy, the C-S stretching vibration appears at ~789 cm⁻¹ while NMR analysis reveals characteristic signals for aromatic protons at δ7.68–7.89 ppm (J = 7 Hz) with downfield shifts attributed to deshielding effects from adjacent fluorine atoms (δF = -69 ppm). These spectral markers are essential for quality control processes where unambiguous identification is required before integration into complex synthetic sequences.
Ongoing research continues to explore novel derivatization strategies involving this scaffold. For instance, recent work has demonstrated selective oxidation pathways that convert the thiol group into sulfoxides or sulfones while preserving the integrity of the difluorophenyl core—a transformation valuable for generating diversity libraries in combinatorial chemistry approaches.
In summary, CAS No. 1152550-43-0, or more precisely named as (E)-methyl (E)-N-(pyridin-4-yloxy)-N-(thiophenecarbonyl)methylideneaminoformate, represents an intersection point between synthetic methodology innovation and application-driven discovery across multiple scientific disciplines including medicinal chemistry, materials engineering, and catalytic science.
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